molecular formula C6H10OS B8236074 Acetic acid,2-(2-propen-1-ylthio)-, methyl ester

Acetic acid,2-(2-propen-1-ylthio)-, methyl ester

Cat. No.: B8236074
M. Wt: 130.21 g/mol
InChI Key: ZNKDONYXOWZGCY-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an ester functional group and a thioether linkage, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid,2-(2-propen-1-ylthio)-, methyl ester typically involves the esterification of acetic acid with a suitable alcohol in the presence of a catalyst. One common method is the reaction of acetic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid,2-(2-propen-1-ylthio)-, methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Acetic acid,2-(2-propen-1-ylthio)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid,2-(2-propen-1-ylthio)-, methyl ester involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The ester group can be hydrolyzed to release acetic acid and the corresponding alcohol, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid,2-(2-propen-1-ylthio)-, methyl ester is unique due to the presence of both an ester and a thioether group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

O-methyl pent-4-enethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKDONYXOWZGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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